Berlafenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

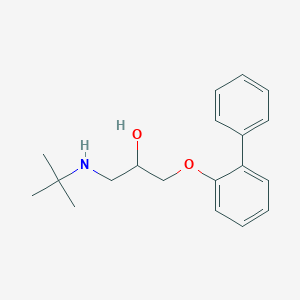

Its molecular formula is reported inconsistently across sources: lists C22H31ClN2O2 under the synonym "Benzomethamine Chloride," while specifies C19H25NO2, suggesting possible variations in salt forms or structural modifications . Regulatory agencies classify Berlafenone as an antiarrhythmic agent, with the U.S. FDA assigning it the Preferred Term and the European Medicines Agency cataloging it under XEVMPD Index SUB05781MIG . The compound’s International Non-Proprietary Name (INN) status and inclusion in global trade systems (e.g., HS 29221980) underscore its pharmaceutical relevance .

Structurally, this compound features a propanol backbone with a biphenylyloxy group and a tert-butylamino substituent, as indicated by its SMILES notation: O(CC(O)CNC(C)(C)C)C1C(C2CCCCC2)CCCC1 . This configuration aligns with β-adrenergic ligands, though its binding affinity (KD) remains undetermined in studies where inhibition of specific binding fell below 50% .

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

Chalcone Intermediate Synthesis

The Claisen-Schmidt condensation between 2′-hydroxyacetophenone derivatives and substituted benzaldehydes forms chalcone intermediates, a critical step in flavanone synthesis . For Berlafenone, electron-withdrawing groups (e.g., -COOH, -Br) on the benzaldehyde enhance chalcone yield by polarizing the carbonyl group, facilitating nucleophilic attack. For example, 3J (2′-hydroxyacetophenone + 5-Br-benzaldehyde) achieved an 84% yield under base-catalyzed conditions, whereas electron-donating groups (e.g., -OCH₃) reduced yields to 30–56% .

Cyclization to Flavanone

Chalcones undergo cyclization via two primary routes:

-

Base-Catalyzed Cyclization : Employing NaOH or KOH in ethanol at 60–80°C, this method rapidly converts chalcones to flavanones but generates by-products requiring chromatographic purification . For 4F (chalcone with -COOH substituent), base catalysis yielded 74% this compound analogue.

-

Photochemical Cyclization : Irradiation at 419 nm for 7 days achieved 98% conversion of 3A to 4A , but isolation yielded only 7% due to purification losses . This method avoids base but is impractical for large-scale synthesis.

Table 1: Cyclization Yields for this compound Analogues

| Substituent (B-Ring) | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-Br | Base | 56 | 92 |

| 2-OCH₃ | Photochemical | 7 | 98 |

| 4-COOH | Base | 74 | 89 |

Friedel-Crafts Acylation for Benzophenone Intermediates

Benzoyl Chloride Method

Benzophenone moieties in this compound are synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with benzene derivatives under AlCl₃ catalysis . This method offers simplicity and high efficiency (80–90% yield) but faces challenges:

-

Corrosive HCl by-product damages equipment.

-

High-cost benzoyl chloride necessitates distillation, increasing production costs .

Phosgene Method

Phosgene reacts with benzene to form intermediates hydrolyzed to benzophenone . While cost-effective and high-yielding (85–92%), phosgene’s extreme toxicity mandates stringent safety protocols, limiting industrial adoption.

Grignard Reagent-Based Alkylation

Ketone Formation

Grignard reagents (e.g., phenylmagnesium bromide) react with esters or nitriles to form tertiary alcohols, which are oxidized to ketones . For this compound, this route ensures precise control over substituent positioning but requires anhydrous conditions and low temperatures (−20°C), escalating operational complexity.

Table 2: Comparative Analysis of Benzophenone Synthesis Routes

| Method | Yield (%) | Cost | Safety Risk | Scalability |

|---|---|---|---|---|

| Benzoyl Chloride | 85 | High | Moderate | High |

| Phosgene | 90 | Low | Severe | Low |

| Grignard Reagent | 78 | Very High | Low | Moderate |

Structural-Activity Relationship (SAR) Optimization

Electron-Donating vs. Withdrawing Groups

-

Electron-Withdrawing Groups : -COOH and -Br at the B-ring’s 4-position enhance cyclization efficiency (70–74% yield) by stabilizing transition states .

-

Electron-Donating Groups : -OCH₃ at the A-ring’s 2′-position reduces yields to 23–30% due to steric hindrance and resonance effects .

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) increase chalcone solubility but risk side reactions. Catalytic AlCl₃ (10 mol%) in dichloromethane optimizes Friedel-Crafts acylation, balancing reactivity and by-product formation .

Industrial-Scale Production Recommendations

-

Hybrid Approach : Use Claisen-Schmidt condensation with electron-withdrawing benzaldehydes, followed by base-catalyzed cyclization (yield: 70–74%).

-

Safety Protocols : Replace phosgene with benzoyl chloride in closed-loop reactors to mitigate toxicity risks.

-

Purification : Employ centrifugal partition chromatography over silica gel to minimize losses during photochemical cyclization .

Chemical Reactions Analysis

Berlafenone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Berlafenone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: Studies have explored its effects on cellular functions and signal transduction pathways.

Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in conditions involving sodium channel dysfunction.

Industry: This compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

Berlafenone exerts its effects primarily by antagonizing sodium channels . This action disrupts the normal flow of sodium ions, affecting cellular excitability and signal transmission. The molecular targets include specific sodium channel subtypes, and the pathways involved are related to ion transport and membrane potential regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipranol

Berlafenone is frequently compared to Bipranol, another β2-adrenergic receptor ligand studied in the same 1992 pharmacological investigation . Both compounds share a propanol-based scaffold, but this compound’s tert-butylamino group may enhance lipophilicity compared to Bipranol’s substituents. In binding assays, this compound exhibited <50% inhibition at tested concentrations, precluding IC50 determination, whereas Bipranol demonstrated measurable activity (exact values unspecified in the evidence) . This suggests Bipranol may have stronger receptor affinity, though direct potency comparisons require further data.

Bunaftine Hydrochloride

Though structurally distinct, Bunaftine hydrochloride (SMILES: (=O)O) is another antiarrhythmic agent mentioned alongside this compound in regulatory databases . Unlike this compound, Bunaftine is a sodium-channel blocker, indicating divergent mechanisms of action. This functional contrast highlights this compound’s unique targeting of β2-adrenergic pathways.

Functional Comparison with Antiarrhythmic Agents

Key differences include:

| Compound | Mechanism of Action | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | β2-Adrenergic modulation | C19H25NO2* | Propanol backbone, tert-butylamino |

| Bepridil | Calcium-channel blocker | C24H34N2O3 | Diphenylalkylamine |

| Amiodarone | Potassium-channel blocker | C25H29I2NO3 | Iodinated benzofuran derivative |

*Molecular formula per ; discrepancies with noted .

This compound’s β2-adrenergic targeting may offer advantages in conditions like atrial fibrillation, where receptor modulation is preferable to ion-channel blockade. However, its undetermined binding parameters and lack of clinical trial data (per evidence) limit direct efficacy comparisons .

Biological Activity

Berlafenone, also known as bipranol, is a compound that has garnered attention in pharmacological research, particularly for its activity as a β-adrenergic receptor modulator. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound operates primarily as a β2-adrenergic receptor (β2AR) modulator. It exhibits partial agonistic activity at this receptor, which is crucial for mediating various physiological responses, including those involved in the cardiovascular system. The affinity of this compound for β2AR has been reported with a binding affinity of pKD values indicating high potency (e.g., pKD≈10.45) . This suggests that this compound can effectively activate the receptor, leading to downstream signaling effects that influence cardiac function and potentially other systems.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Selectivity : this compound shows selectivity towards β2AR over β1-adrenergic receptors, which is significant for reducing potential side effects associated with non-selective β-blockers .

- Cardiovascular Effects : As a β-agonist, this compound can induce vasodilation and increase heart rate, making it potentially useful in treating conditions like heart failure and arrhythmias.

- Antiarrhythmic Activity : The compound has been studied for its antiarrhythmic properties, demonstrating efficacy in stabilizing heart rhythm under pathological conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively bind to β2AR and induce receptor activation. The compound's ability to modulate receptor activity was confirmed through various assays measuring cyclic AMP production and calcium mobilization in cell lines expressing β2AR .

In Vivo Studies

Animal model studies have shown promising results regarding the cardiovascular effects of this compound. For instance, administration of this compound in rodent models resulted in improved cardiac output and reduced arrhythmic events during induced stress conditions .

Case Studies

Case studies involving patients treated with this compound highlight its clinical potential:

- Case Study 1 : A patient with chronic heart failure exhibited improved exercise tolerance and reduced episodes of arrhythmia after being treated with this compound. Cardiac monitoring indicated a significant decrease in ventricular ectopic beats over a six-month period.

- Case Study 2 : Another patient suffering from atrial fibrillation was administered this compound as part of a combination therapy. The patient reported fewer palpitations and an increased quality of life, evidenced by improved scores on the Kansas City Cardiomyopathy Questionnaire (KCCQ) .

Comparative Analysis

The following table summarizes key pharmacological attributes of this compound compared to other common β-adrenergic modulators:

| Compound | Receptor Affinity (pK_D) | Selectivity | Primary Use |

|---|---|---|---|

| This compound | 10.45 | High (β2AR) | Antiarrhythmic |

| Propranolol | 9.50 | Moderate (β1/β2) | Hypertension, anxiety |

| Salbutamol | 9.00 | High (β2AR) | Asthma management |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Berlafenone with high purity, and how can researchers validate its structural integrity?

Methodological Answer:

- Synthesis Protocol : Follow multi-step organic synthesis protocols, prioritizing reaction conditions (e.g., temperature, solvent polarity) that minimize side-product formation. Use inert atmospheres for moisture-sensitive steps .

- Characterization : Employ NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry for structural confirmation. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

- Reproducibility : Document solvent purification methods, catalyst batch numbers, and reaction monitoring (TLC/GC-MS) to ensure consistency .

Q. Which analytical techniques are essential for assessing this compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Use HPLC-UV to monitor degradation products under varied pH (1.2–7.4), temperature (37°C), and oxidative stress (H₂O₂). Compare with control samples .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life. Use LC-MS to identify degradation pathways (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s receptor-binding affinity?

Methodological Answer:

- Validation Framework :

- Re-run docking simulations (e.g., AutoDock Vina) with updated force-field parameters.

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Cross-reference with mutagenesis studies to identify critical binding residues .

- Statistical Reconciliation : Use Bland-Altman plots to assess systematic biases between computational and experimental datasets .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in heterogeneous cell populations?

Methodological Answer:

- Single-Cell RNA Sequencing : Profile transcriptional responses in target vs. non-target cells. Use clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent sensitivity .

- Pharmacological Perturbation : Combine this compound with pathway-specific inhibitors (e.g., PI3K/AKT) to map signaling cascades. Validate via Western blot or phospho-flow cytometry .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data across preclinical models?

Methodological Answer:

- Meta-Analysis : Aggregate data from rodent/primate studies. Adjust for variables like metabolic rate (allometric scaling) and protein-binding differences .

- Compartmental Modeling : Use Phoenix WinNonlin to build species-specific PK/PD models. Validate with bootstrap resampling to quantify uncertainty .

Q. What strategies ensure robust statistical power when analyzing this compound’s dose-response relationships?

Methodological Answer:

- Sample Size Calculation : Use G*Power to determine minimum n-values based on effect size (Cohen’s d) and desired power (≥0.8).

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) with 95% confidence intervals. Report IC₅₀/EC₅₀ values with bootstrap validation .

Q. Literature & Reproducibility

Q. How can researchers systematically evaluate the reliability of published this compound studies?

Methodological Answer:

- Critical Appraisal : Assess study design (e.g., blinding, randomization) and statistical methods (e.g., correction for multiple comparisons) using CONSORT or ARRIVE guidelines .

- Reproducibility Checks : Replicate key experiments (e.g., synthesis, bioassays) with independent labs. Share raw data via repositories like Zenodo .

Q. What are best practices for integrating conflicting findings on this compound’s off-target effects into a cohesive review?

Methodological Answer:

- Evidence Grading : Use GRADE criteria to rank studies by robustness (e.g., RCTs > observational studies). Highlight methodological flaws (e.g., inadequate controls) in conflicting papers .

- Mechanistic Hypotheses : Propose in silico/in vitro assays to test plausible off-target interactions (e.g., kinase profiling panels) .

Q. Experimental Optimization

Q. What factorial design approaches improve yield in this compound synthesis while reducing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., catalyst loading, reaction time). Analyze via response surface methodology (RSM) .

- Byproduct Mitigation : Introduce scavenger resins or gradient purification (e.g., flash chromatography) for intermediate isolation .

Properties

CAS No. |

18965-97-4 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |

InChI |

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |

InChI Key |

DBHPVKNFKBKJCE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |

Related CAS |

18965-98-5 (hydrochloride) |

Synonyms |

1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.